molecular formula C14H15ClN2O3S B2929871 N-(4-chlorophenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide CAS No. 868215-45-6

N-(4-chlorophenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide

Cat. No.: B2929871
CAS No.: 868215-45-6
M. Wt: 326.8
InChI Key: QSXNLICFMQBPRK-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide, also known as DMDDT, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Scientific Research Applications

Structural Aspects and Properties

Research into amide-containing isoquinoline derivatives has contributed to understanding the structural aspects and properties of these compounds, including their formation into gels and crystalline solids under different conditions. These studies highlight the compounds' potential in the development of materials with specific fluorescence emissions, suggesting applications in materials science and possibly in fluorescence-based detection methods (A. Karmakar, R. Sarma, J. Baruah, 2007).

Antifungal Activity

Derivatives of the compound have shown fungicidal properties against Candida and Aspergillus species, demonstrating the potential for development into antifungal agents. This includes improvements in plasmatic stability while maintaining in vitro activity, highlighting the pharmaceutical applications of these derivatives in treating fungal infections (D. Bardiot et al., 2015).

Antitumor and Anticancer Activity

Some derivatives have been evaluated for their antitumor efficacy, showing significant effects in vitro. This includes novel anilidoquinoline derivatives for treating Japanese encephalitis with antiviral and antiapoptotic effects, suggesting their use in antiviral therapies (Joydeep Ghosh et al., 2008).

Inhibition of Fatty Acid Synthesis

Chloroacetamide derivatives have been studied for their ability to inhibit fatty acid synthesis in green algae, indicating potential applications in understanding and controlling algal growth, which could have implications for environmental management and biofuel production (H. Weisshaar, P. Böger, 1989).

Enzyme Inhibitory Potential

Further research into 1,3,4-oxadiazole derivatives has shown moderate to potent activities against enzymes such as acetylcholinesterase and butyrylcholinesterase. These findings suggest potential therapeutic applications in diseases characterized by enzyme deregulation, like Alzheimer's disease (N. Riaz et al., 2020).

Spectroscopic and Quantum Mechanical Studies

Benzothiazolinone acetamide analogs have been synthesized and analyzed for their photochemical properties, suggesting potential applications in dye-sensitized solar cells due to their light-harvesting efficiency. This research bridges materials science and renewable energy, indicating the versatility of these compounds in photovoltaic efficiency modeling (Y. Mary et al., 2020).

Properties

IUPAC Name

N-(4-chlorophenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O3S/c1-8-13(19)17(14(20)9(2)21-8)7-12(18)16-11-5-3-10(15)4-6-11/h3-6,8-9H,7H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSXNLICFMQBPRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C(=O)C(S1)C)CC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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